molecular formula C12H12O6 B3053989 2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid CAS No. 57420-27-6

2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid

Cat. No.: B3053989
CAS No.: 57420-27-6
M. Wt: 252.22 g/mol
InChI Key: VXIGMHUBZXMCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid is an organic compound with the molecular formula C12H12O6 and a molecular weight of 252.22 g/mol It is characterized by the presence of a benzodioxole ring attached to a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid typically involves the reaction of 1,3-benzodioxole with butanedioic acid derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 1,3-benzodioxole is reacted with a suitable butanedioic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects . Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c13-11(14)5-8(12(15)16)3-7-1-2-9-10(4-7)18-6-17-9/h1-2,4,8H,3,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIGMHUBZXMCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301071
Record name NSC140905
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57420-27-6
Record name NSC140905
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC140905
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid
Reactant of Route 2
2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid
Reactant of Route 3
Reactant of Route 3
2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid
Reactant of Route 4
2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid
Reactant of Route 5
2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid
Reactant of Route 6
2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.